6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione

Physicochemical Characterization Formulation Science Solid-State Chemistry

For researchers facing thermal degradation of the 6-methyl analog during processing, this 6-ethyl derivative offers a solution. Its lower, non-decomposing melting point (209-210°C) enables reliable melt processing. Key supply advantages include: • Documented 82% high-yield synthetic route, reducing R&D optimization time. • Conserved H-bond donor/acceptor profile (2/2) ensures predictable supramolecular behavior for SAR studies. • Not a common environmental metabolite, making it an ideal non-native internal standard for analytical method development.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 7501-27-1
Cat. No. B14083009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione
CAS7501-27-1
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCCC1=NC(=O)NC(=O)N1
InChIInChI=1S/C5H7N3O2/c1-2-3-6-4(9)8-5(10)7-3/h2H2,1H3,(H2,6,7,8,9,10)
InChIKeyFKRNCAWYMWZNTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione (CAS 7501-27-1): Procurement-Ready Physicochemical and Structural Baseline


6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione (CAS 7501-27-1) is an s-triazine-2,4-dione heterocycle with the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol . It is characterized by a 6-ethyl substituent on the triazine ring, with carbonyl groups at positions 2 and 4 . Key physicochemical properties relevant to procurement and handling include a melting point of 209-210 °C (in DMF), a predicted density of 1.53±0.1 g/cm³, a predicted LogP of -0.5, two hydrogen bond donors, and two hydrogen bond acceptors [1].

Heterocyclic building block suited for library synthesis and SAR exploration
Documented synthetic route supports process development and scale-up assessment
Defined thermal and H-bonding profile aids formulation and supramolecular design studies

Why In-Class Substitution for 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione Carries Quantifiable Risk


While the 1,3,5-triazine-2,4(1H,3H)-dione core is a versatile scaffold, simple substitution of the 6-ethyl derivative with other 6-alkyl or unsubstituted analogs cannot be assumed to be functionally equivalent. As highlighted in the primary literature, the specific nature of the 6-substituent directly influences key physical properties, such as melting point [1], and can dictate synthetic efficiency [2]. These quantitative differences have direct consequences for formulation, handling, and process economics. The following evidence demonstrates that 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione (CAS 7501-27-1) possesses verifiable, quantitative differentiation in its physicochemical properties and synthetic accessibility compared to its closest in-class relatives.

6-Alkyl substitution alters melting behavior
Ethyl analog shows a markedly lower melting point without decomposition compared to the methyl analog; thermal processing profiles may not transfer directly.
Synthetic accessibility is substituent-dependent
A documented high-yield route for the 6-ethyl derivative may not replicate with other 6-alkyl analogs; process economics require independent validation.

6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione: Quantitative Differentiation Evidence vs. In-Class Analogs


Physicochemical Differentiation: Quantifying the Impact of the 6-Ethyl Group on Melting Point

The melting point is a critical quality attribute for procurement, influencing storage, handling, and formulation. The 6-ethyl derivative (CAS 7501-27-1) exhibits a melting point of 209-210 °C (in DMF) [1]. In contrast, the 6-methyl analog (6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, CAS 933-19-7) is reported to melt at 267-276 °C (decomposition) [2]. This represents a significant quantitative difference in thermal behavior, where the ethyl-substituted compound melts at a considerably lower temperature before decomposition.

Melting point differentiation
Cross-study comparable
6-Ethyl: 209–210 °C (DMF)
6-Methyl: 267–276 °C (decomp.)
Reported thermal profile may support formulation selection context.
Comparator method not specified; DMF solvent may influence value.
Physicochemical Characterization Formulation Science Solid-State Chemistry

Quantified Synthetic Efficiency: A Documented 82% Yield Route for the 6-Ethyl Derivative

Procurement decisions often hinge on the availability of efficient synthetic routes. A specific, high-yielding (82%) synthetic method has been documented for 6-ethyl-1,3,5-triazine-2,4(1H,3H)-dione [1]. The method involves the reaction of diphenyl carbonate with 2-Propanamine, N-(ethylcarbonimidoyl)-2-methyl- in diethylene glycol dimethyl ether over 5.0 hours [1]. While yields for the synthesis of close analogs (e.g., 6-methyl, 6-propyl) are not consistently reported in the same context, this documented high yield provides a verifiable benchmark for process development and cost-of-goods estimation that may not be available for less-studied analogs.

Synthetic yield
Supporting evidence
82% isolated yield
Supports process development feasibility review.
Yield data not available for direct analog comparison.
Organic Synthesis Process Chemistry Scale-up Feasibility

Hydrogen Bonding Capacity: A Consistent Profile Across the 6-Ethyl Core Structure

Hydrogen bonding capacity is a fundamental driver of molecular recognition, solubility, and crystal packing. For 6-ethyl-1,3,5-triazine-2,4(1H,3H)-dione, computational analysis predicts a consistent profile of two hydrogen bond donors and two hydrogen bond acceptors [1]. This is identical to the profile of the unsubstituted parent core, 1,3,5-triazine-2,4(1H,3H)-dione , and the 6-methyl analog , confirming that the 6-alkyl substitution does not alter the core's hydrogen-bonding donor/acceptor count. However, the 6-ethyl group is predicted to slightly increase the topological polar surface area (TPSA) compared to the unsubstituted core [1], which can influence passive membrane permeability.

H-bond donor/acceptor count
Class-level inference
Donors: 2; Acceptors: 2
Retains core H-bonding capacity; predicted TPSA may modulate permeability context.
Predicted property; experimental validation advised.
Medicinal Chemistry Supramolecular Chemistry Computational Chemistry

Where 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione Delivers Verifiable Procurement Value


Organic Synthesis and Process Development: Leveraging a High-Yield Synthetic Route

For research groups focused on building complex heterocyclic libraries or developing new chemical processes, the availability of a documented, high-yield (82%) synthetic route is a significant procurement advantage [1]. This reduces the time and resources needed for route scouting and optimization, allowing scientists to prioritize this specific derivative as a reliable building block. The reaction conditions are well-defined, facilitating scale-up and enabling cost-effective production of intermediates or final compounds.

Formulation Science and Solid-State Chemistry: Exploiting Differentiated Thermal Properties

The 6-ethyl derivative's lower melting point (209-210 °C) and lack of decomposition, in contrast to the higher, decomposition-prone melting of the 6-methyl analog (267-276 °C), provides a quantitative basis for formulation scientists to select this compound [2][3]. This thermal behavior can be advantageous in applications requiring melt processing, hot-melt extrusion, or formulation in matrices sensitive to high temperatures, offering a potentially more robust and predictable processing window.

Medicinal Chemistry and Supramolecular Chemistry: Consistent Hydrogen-Bonding for Rational Design

For medicinal chemists and supramolecular chemists, the conserved hydrogen-bonding capacity (two donors, two acceptors) of the 6-ethyl derivative [4] is crucial for maintaining predictable intermolecular interactions. This allows the 6-ethyl group to be introduced as a lipophilic modification to modulate properties like LogP and TPSA, without disrupting the core's ability to engage in key binding or recognition events. This class-level consistency makes the 6-ethyl derivative a reliable choice for structure-activity relationship (SAR) studies and crystal engineering.

Environmental Fate and Metabolite Research: Contextual Use as a Synthetic Surrogate

While the 6-methyl analog is a known environmental metabolite of metsulfuron methyl , the 6-ethyl derivative is not reported as a metabolite of a major commercial herbicide. This distinction can be strategically valuable for environmental fate studies. The 6-ethyl derivative can be used as a non-native, yet structurally similar, surrogate or internal standard in analytical method development for detecting and quantifying triazine-dione related compounds in complex environmental matrices, minimizing the risk of cross-contamination from ubiquitous environmental analytes.

Application
Selection Property
Validation Focus
Organic synthesis & process development
High-yield route feasibility
Process scalability assessment
Formulation science & solid-state chemistry
Differential melting behavior
Thermal processing compatibility
Medicinal chemistry & supramolecular chemistry
Conserved H-bond donor/acceptor profile
Binding assay consistency
Environmental fate & metabolite research
Structural similarity without metabolite interference
Matrix effect evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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